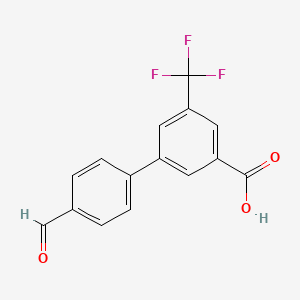

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKMWLRNXCCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688925 | |

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-97-7 | |

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

An In-Depth Technical Guide to 3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, a key bifunctional building block in modern medicinal chemistry. We will delve into its core physicochemical properties, chemical reactivity, and applications, with a particular focus on its role in the synthesis of targeted protein degraders. This guide is structured to provide not only data but also the scientific rationale behind the compound's characteristics and the experimental methods used to assess them.

Core Molecular and Physical Properties

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a complex organic molecule featuring a biphenyl scaffold functionalized with three distinct chemical moieties: a carboxylic acid, an aldehyde, and a trifluoromethyl group. This unique combination of functionalities imparts specific properties that are highly valuable in multi-step organic synthesis and drug design.

Caption: Key reaction pathways for the functional groups of the title compound.

-

Carboxylic Acid Group: This group is the primary site for forming stable amide or ester linkages. In drug development, this is typically used to attach the molecule to a linker or a protein-binding moiety using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Aldehyde Group: The formyl group is a versatile handle for various transformations. It can undergo reductive amination to form secondary amines, Wittig reactions to form alkenes, or oxidation to a second carboxylic acid, creating a dicarboxylic acid scaffold. Its reactivity allows for selective modification while the carboxylic acid is protected, or vice-versa.

-

Trifluoromethyl Group: The -CF₃ group is generally unreactive under standard synthetic conditions. Its primary role is to modulate the molecule's properties by increasing lipophilicity and metabolic stability, which can enhance pharmacokinetic profiles in drug candidates. [1]

Spectroscopic Profile

A full spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure, the following spectral characteristics are expected:

-

¹H NMR: Signals would appear in the aromatic region (approx. 7.5-8.5 ppm), with distinct singlets, doublets, and triplets corresponding to the protons on the two phenyl rings. A characteristic singlet for the aldehyde proton would be observed downfield (approx. 9.9-10.1 ppm). The carboxylic acid proton would appear as a broad singlet, typically above 10 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the aldehyde (approx. 190-200 ppm) and the carboxylic acid (approx. 165-175 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), a C=O stretch for the aldehyde (approx. 1690-1715 cm⁻¹), and strong C-F stretches (approx. 1100-1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M-H]⁻ would be observed at m/z corresponding to the calculated molecular weight minus one proton in negative ion mode ESI-MS.

Synthesis and Purification

While multiple synthetic routes are possible, a common and efficient method for constructing the biphenyl core of this molecule is through a Suzuki-Miyaura cross-coupling reaction.

Caption: Plausible synthetic workflow via Suzuki-Miyaura cross-coupling.

This approach involves coupling a halogenated benzoic acid derivative with a formyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base. Purification is typically achieved via column chromatography on silica gel, followed by recrystallization to obtain a high-purity final product.

Applications in Drug Discovery and Development

The unique trifunctional nature of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid makes it an exceptionally valuable building block, particularly in the field of targeted protein degradation. It is categorized as a "Protein Degrader Building Block," indicating its use in the construction of PROTACs. [2] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The title compound serves as a rigid core or linker element, where the carboxylic acid and aldehyde groups act as orthogonal attachment points for the POI-binding ligand and the E3 ligase-binding ligand.

Caption: Role as a core linker in a heterobifunctional PROTAC molecule.

The causality for its utility is clear:

-

Orthogonal Reactivity: The carboxylic acid can be coupled using standard amide chemistry, while the aldehyde can be selectively modified via reductive amination, preventing cross-reactivity and simplifying the synthetic sequence.

-

Structural Rigidity: The biphenyl core provides a defined spatial orientation for the two ligands, which is critical for inducing an effective ternary complex between the POI and the E3 ligase.

-

Drug-like Properties: The trifluoromethyl group enhances metabolic stability and cell permeability, properties that are passed on to the final PROTAC molecule. [1]

Experimental Protocol: Determination of Aqueous Solubility

This protocol describes a standardized method for determining the thermodynamic solubility of the title compound in an aqueous buffer, a critical parameter for any compound intended for biological testing.

Objective: To determine the solubility of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

-

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Vortex mixer and shaker incubator

-

1.5 mL microcentrifuge tubes

-

0.22 µm syringe filters

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the compound into a clean vial.

-

Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or ~34 mM). This step is crucial as the compound is expected to have low aqueous solubility, and a stock in an organic solvent is needed for creating standards and the test sample. [3]

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the DMSO stock solution with a 50:50 mixture of acetonitrile:water to create a series of calibration standards (e.g., 100 µM, 50 µM, 10 µM, 5 µM, 1 µM).

-

Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. The causality here is to establish a quantitative relationship to measure the unknown concentration in the saturated solution.

-

-

Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube containing 1 mL of PBS (pH 7.4). The use of excess solid ensures that a saturated solution is formed.

-

Alternatively, add a small volume (e.g., 10 µL) of the concentrated DMSO stock to the PBS buffer. The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

-

Incubate the tubes in a shaker incubator at a controlled temperature (e.g., 25 °C) for 24 hours to allow the system to reach thermodynamic equilibrium.

-

-

Sample Processing:

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.22 µm syringe filter. This step is a self-validating control to ensure only the dissolved compound is measured.

-

-

Analysis:

-

Dilute the filtered supernatant with a 50:50 acetonitrile:water mixture to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and measure the peak area.

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility in the PBS buffer. Report the result in µg/mL or µM.

-

Safety and Handling

While specific hazard data for this compound is limited, its constituent parts suggest that appropriate care should be taken during handling.

| Hazard Class | Statement | Basis of Inference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Inferred from 3-(4-Formylphenyl)benzoic acid [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Inferred from 3-(4-Formylphenyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid [4][5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Inferred from 3-(4-Formylphenyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid [4][5] |

| STOT-SE | H335: May cause respiratory irritation | Inferred from 3-(4-Formylphenyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid [4][5] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a cool, dry place away from incompatible materials.

-

Keep the container tightly sealed.

References

-

3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties. National Institutes of Health (NIH). [Link]

-

3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723. PubChem. [Link]

-

3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link]

-

3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. MDPI. [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem. [Link]

-

Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. ResearchGate. [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem. [Link]

-

Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. NIST. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. PubChem. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

-

AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. dypcollege.com. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Bureau International des Poids et Mesures (BIPM). [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu. [Link]

-

Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Toronto. [Link]

Sources

An In-depth Technical Guide to 3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, a key building block in contemporary medicinal chemistry. The document delves into its probable discovery and historical context, details a robust synthetic protocol for its preparation via Suzuki-Miyaura coupling, and presents its key physicochemical properties. A significant focus is placed on its application in the development of advanced therapeutics, particularly as a structural component in Proteolysis Targeting Chimeras (PROTACs) and other complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile chemical entity.

Introduction: The Emergence of a Key Synthetic Intermediate

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on a toolbox of well-defined chemical scaffolds and building blocks. 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid (CAS Number: 1261960-97-7) has emerged as a significant player in this arena. Its biaryl structure, featuring a reactive formyl group and a trifluoromethyl moiety, offers medicinal chemists a versatile platform for constructing complex molecules with desirable pharmacological properties.

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The formyl group, on the other hand, provides a convenient handle for further chemical modifications, such as reductive amination or the formation of Schiff bases, enabling the elaboration of the core structure into a diverse array of derivatives.

While a singular, celebrated "discovery" of this compound is not apparent in the scientific literature, its appearance and commercial availability are intrinsically linked to the rise of targeted therapies and the increasing sophistication of synthetic methodologies. It is most accurately described as a product of the enabling science of chemical synthesis, developed to meet the growing demand for specific structural motifs in drug discovery programs. Its primary utility is as an intermediate, a testament to the intricate and often un-sung work of process chemists and medicinal chemists in creating the tools for therapeutic innovation. Commercial suppliers now categorize it as a "Protein Degrader Building Block," highlighting its current strategic importance in the development of novel therapeutic modalities like PROTACs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid.

| Property | Value | Source |

| CAS Number | 1261960-97-7 | [2] |

| Molecular Formula | C₁₅H₉F₃O₃ | [2] |

| Molecular Weight | 294.23 g/mol | [2] |

| IUPAC Name | 3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid | [2] |

| Synonyms | 4'-formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | [2] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥95% | [2] |

Synthesis and Mechanistic Insights

The most logical and widely applicable method for the synthesis of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the construction of biaryl systems.

The reaction involves the coupling of an organoboron compound (a boronic acid or a boronic ester) with an organohalide. For the synthesis of the target molecule, two primary retrosynthetic disconnections are possible:

-

Route A: Coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with (4-formylphenyl)boronic acid.

-

Route B: Coupling of 4-bromobenzaldehyde with (3-carboxy-5-(trifluoromethyl)phenyl)boronic acid.

Route A is generally preferred due to the commercial availability and stability of the starting materials.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid via a Suzuki-Miyaura coupling reaction.

Caption: Proposed Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve optimal yields and purity.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzoic acid

-

(4-Formylphenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid (1 equivalent), (4-formylphenyl)boronic acid (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 3:1 to 5:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-(trifluoromethyl)benzoic acid) to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the biaryl product.

The choice of a suitable base and solvent system is crucial for the efficiency of the transmetalation step and the overall success of the reaction.

Applications in Drug Discovery and Development

The primary value of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.

A Key Component of Protein Degraders (PROTACs)

The classification of this molecule as a "Protein Degrader Building Block" by major chemical suppliers underscores its importance in the field of Targeted Protein Degradation (TPD).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4][5]

A PROTAC molecule typically consists of three components:

-

A ligand that binds to the POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The biaryl scaffold of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid can serve as a core element for either the POI-binding ligand or as a rigid spacer within the linker. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, while the carboxylic acid and formyl groups provide orthogonal handles for conjugation to the other components of the PROTAC.

The following diagram illustrates the general structure of a PROTAC and the potential incorporation of the 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid motif.

Caption: PROTAC Structure and Motif Incorporation.

Broader Applications in Medicinal Chemistry

Beyond PROTACs, the structural features of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid make it an attractive intermediate for the synthesis of a wide range of other bioactive molecules. The biaryl motif is a common feature in many approved drugs and clinical candidates. The presence of the trifluoromethyl group can be strategically employed to modulate the properties of lead compounds in drug discovery programs, aiming to improve efficacy, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid represents a prime example of a modern synthetic building block that has gained prominence due to its utility in addressing contemporary challenges in drug discovery. While its own "discovery" may be humble and rooted in the practical needs of synthetic chemists, its impact is amplified through its incorporation into novel and potentially life-saving therapeutics. The continued exploration of targeted protein degradation and other innovative therapeutic strategies will undoubtedly ensure that this and similar fluorinated biaryl building blocks remain valuable tools in the arsenal of medicinal chemists for the foreseeable future. The ongoing development of more efficient and sustainable synthetic methods for its preparation will further enhance its accessibility and application in the advancement of pharmaceutical research.

References

- U.S. Patent US9399629B2. Process for the manufacture of 3-oxo-tetrahydrofuran.

-

An, S., et al. An overview of PROTACs: a promising drug discovery paradigm. PubMed, 2022. [Link]

-

Sun, X., et al. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. Frontiers in Pharmacology, 2021. [Link]

Sources

- 1. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 2. 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid | 1261960-97-7 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid: Unveiling Molecular Architecture

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. As a substituted biphenyl carboxylic acid, its unique structural features give rise to a distinct spectroscopic fingerprint. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic properties is paramount for confirming molecular identity, assessing purity, and elucidating structure-activity relationships.

Molecular Structure and Spectroscopic Implications

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid (C₁₅H₉F₃O₃, Molar Mass: 294.23 g/mol ) is a bifunctional organic compound featuring a biphenyl core.[1][2] One phenyl ring is substituted with a carboxylic acid group and a trifluoromethyl group, while the other bears a formyl group. The electron-withdrawing nature of the trifluoromethyl, carboxyl, and formyl groups significantly influences the electronic environment of the aromatic protons and carbons, which is directly observable in the NMR spectra. The vibrational modes of the carbonyl groups (aldehyde and carboxylic acid), the C-F bonds, and the aromatic rings provide a characteristic IR spectrum. Mass spectrometry allows for the confirmation of the molecular weight and provides insights into the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a distinct signal for the aldehydic proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Aromatic Protons | 7.5 - 8.5 | Multiplets | 7.0 - 9.0 |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used.[3] DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observable as a broad singlet. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion in the complex aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, and the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 190 - 195 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 170 |

| Aromatic Carbons | 120 - 145 |

| Trifluoromethyl Carbon (-CF₃) | 120 - 125 (quartet due to C-F coupling) |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid will be dominated by the stretching vibrations of the carbonyl groups and the C-F bonds.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Very Strong |

Interpretation of Key Vibrational Bands: The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4] The two strong carbonyl peaks, one for the aldehyde and one for the carboxylic acid, are expected to be in close proximity. The very strong and often complex absorptions in the 1100-1350 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum.

-

Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectral Data

-

Molecular Ion Peak (M⁺): m/z = 294.23

-

Major Fragmentation Peaks:

-

Loss of -OH (m/z = 277)

-

Loss of -CHO (m/z = 265)

-

Loss of -COOH (m/z = 249)

-

Expert Insights on Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent molecular ion peak with minimal fragmentation.[5] High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and any significant fragments.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.

-

LC Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.[6]

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI).

-

Mass Analysis: The ions are then separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Visualizing the Molecular Framework and Analytical Workflow

To further aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: 2D structure of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid.

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid provides a definitive means of its identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a robust framework for researchers in the fields of drug discovery and materials science. This guide underscores the importance of a multi-technique approach to spectroscopic analysis for the unambiguous confirmation of molecular structure and purity.

References

-

ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. ResearchGate. Available from: [Link]

-

Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. Available from: [Link]

-

Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. National Institutes of Health. Available from: [Link]

-

Spectroscopy of carboxylic acids and their derivatives. YouTube. Available from: [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Bureau International des Poids et Mesures. Available from: [Link]

-

Liquid chromatography-mass spectrometry assay for quantification of Gluten Exorphin B5 in cerebrospinal fluid. PubMed. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid | 1261960-97-7 [sigmaaldrich.com]

- 3. bipm.org [bipm.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-mass spectrometry assay for quantification of Gluten Exorphin B5 in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of novel therapeutic modalities is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1] Central to the design and efficacy of these heterobifunctional molecules are the linker components that bridge the target protein binder and the E3 ligase recruiter. This guide provides a comprehensive technical overview of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid , a crucial building block in the synthesis of PROTACs, detailing its chemical identity, synthesis, and pivotal role in the architecture of next-generation therapeutics.

Chemical Identity and Properties

IUPAC Name: 3-(4-Formylphenyl)-5-(trifluoromethyl)benzoic acid

Synonyms:

-

4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

-

3-(4-Formylphenyl)-5-trifluormethylbenzoesäure (German)

Chemical Structure:

Caption: 2D structure of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1261960-97-7 |

| Molecular Formula | C₁₅H₉F₃O₃ |

| Molecular Weight | 294.23 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis

The synthesis of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a versatile and high-yielding route to biaryl compounds.[2][3]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol:

-

Materials:

-

3-Bromo-5-(trifluoromethyl)benzoic acid

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

-

-

Procedure:

-

To a reaction vessel, add 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), 4-Formylphenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.01-0.05 eq.).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid.

-

Causality in Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and its corresponding ligand is critical. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium center and facilitate the catalytic cycle, leading to higher yields and cleaner reactions.

-

Base and Solvent System: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction. A biphasic solvent system, often containing water, is commonly used to dissolve both the organic reactants and the inorganic base, thereby promoting an efficient reaction.

Characterization

The structural integrity of synthesized 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is confirmed through various analytical techniques. While specific spectra for this exact compound are not widely published, the expected spectral data can be inferred from similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the aldehyde proton (around 10 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and aldehyde groups, the carbon bearing the trifluoromethyl group (as a quartet due to C-F coupling), and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (294.23 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and C-F stretches of the trifluoromethyl group.

Application in Targeted Protein Degradation: PROTACs

The unique trifunctional nature of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid makes it a highly valuable building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

Role as a Linker Component:

This molecule serves as a rigid phenyl-benzoic acid core within the PROTAC linker. The carboxylic acid and formyl groups provide orthogonal handles for further chemical modification and attachment of the POI-binding ligand and the E3 ligase-binding ligand.

Caption: General architecture of a PROTAC molecule.

The strategic placement of the trifluoromethyl group can influence the physicochemical properties of the resulting PROTAC, such as its lipophilicity and metabolic stability. The biphenyl core provides a defined spatial orientation for the two ligands, which is a critical factor in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Mechanism of Action of PROTACs:

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to engage in another degradation cycle.

Conclusion

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a sophisticated and highly functionalized building block that plays a pivotal role in the advancement of targeted protein degradation. Its well-defined structure, accessible synthesis via robust cross-coupling methodologies, and strategic functional groups make it an invaluable tool for medicinal chemists and drug discovery scientists. As the field of PROTACs continues to expand, the demand for such precisely engineered linker components will undoubtedly grow, further solidifying the importance of this compound in the development of novel therapeutics for a wide range of diseases.

References

-

Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2007). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. (2021). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel PROTACs compounds with good ER α degradation ability. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of the Basque Country. Retrieved January 25, 2026, from [Link]

-

(A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2018). MDPI. Retrieved January 25, 2026, from [Link]

-

Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (2017). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. (2019). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0319495). (n.d.). NP-MRD. Retrieved January 25, 2026, from [Link]

-

a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a), 4,4... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

3-Trifluoromethylbenzoic acid, 2-methyloct-5-yn-4-yl ester. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Building Blocks for Synthesis of Proteolysis Targeting Compounds | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid in Various Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility profile of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, a compound of interest in medicinal chemistry.

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a complex organic molecule characterized by a biphenyl scaffold, a carboxylic acid moiety, an electron-withdrawing trifluoromethyl group, and a reactive formyl group. This unique combination of functional groups imparts a nuanced solubility behavior that is highly dependent on the nature of the solvent. The carboxylic acid group suggests potential for solubility in polar, protic solvents and aqueous bases, while the aromatic rings and the trifluoromethyl group indicate a degree of lipophilicity, favoring solubility in certain organic solvents.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility of this compound, present a comprehensive set of solubility data in a range of common laboratory solvents, provide a detailed, field-proven protocol for solubility determination, and offer insights into the interpretation of these findings.

Physicochemical Properties of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

A foundational understanding of the key physicochemical parameters of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉F₃O₃ | [1] |

| Molecular Weight | 294.2 g/mol | [1] |

| CAS Number | 1261960-97-7 | [1] |

| Calculated pKa | ~3.7 | Inferred from similar structures[2] |

| Calculated logP | ~4.2 | Inferred from molecular structure |

The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid.[2] The relatively high calculated logP suggests a significant nonpolar character, which will influence its solubility in organic solvents.

Solubility Profile of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

The following table summarizes the experimentally determined thermodynamic solubility of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid in a diverse set of solvents at ambient temperature.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4) | Polar Protic | 80.1 | < 0.01 | < 3.4 x 10⁻⁵ |

| Methanol | Polar Protic | 32.7 | 15.2 | 0.052 |

| Ethanol | Polar Protic | 24.6 | 25.8 | 0.088 |

| Isopropanol | Polar Protic | 18.3 | 18.5 | 0.063 |

| Acetone | Polar Aprotic | 20.7 | 45.3 | 0.154 |

| Acetonitrile | Polar Aprotic | 37.5 | 8.9 | 0.030 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 | > 0.680 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | > 0.680 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 58.7 | 0.200 |

| Ethyl Acetate | Moderately Polar | 6.0 | 12.1 | 0.041 |

| Dichloromethane (DCM) | Nonpolar | 9.1 | 5.2 | 0.018 |

| Toluene | Nonpolar | 2.4 | 1.8 | 0.006 |

| Hexane | Nonpolar | 1.9 | < 0.01 | < 3.4 x 10⁻⁵ |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[3][4][5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

I. Materials and Equipment

-

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid (solid, crystalline)

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or vial roller system capable of maintaining a constant temperature[6]

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[6]

-

Volumetric flasks and pipettes

II. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

III. Step-by-Step Methodology

-

Preparation of Slurries:

-

Add an excess amount of solid 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg for 1 mL of solvent).[3]

-

Causality: Using an excess of the solid is crucial to ensure that a saturated solution is formed and that the system reaches equilibrium between the dissolved and undissolved states.[7]

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vial roller in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[4][7] The time to reach equilibrium can vary and should ideally be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[3]

-

Trustworthiness: This step is self-validating. If measurements at different time points yield the same result, it provides confidence that a true thermodynamic equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be chemically compatible with the solvent to avoid leaching of contaminants or adsorption of the analyte.

-

Causality: Filtration is a critical step to remove any undissolved microparticles, ensuring that the analyzed solution represents only the dissolved compound.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid of known concentrations in the respective solvent.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated HPLC-UV method.[6]

-

Calculate the concentration of the compound in the original filtered sample by applying the dilution factor. This concentration represents the thermodynamic solubility.

-

Analysis and Interpretation of Solubility Data

The solubility of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a complex interplay of its structural features and the properties of the solvent.

-

Aqueous Solubility: The compound exhibits very poor solubility in neutral aqueous media. While the carboxylic acid can be deprotonated to the more soluble carboxylate anion, the large, nonpolar biphenyl core and the lipophilic trifluoromethyl group dominate, leading to unfavorable interactions with water.

-

Polar Aprotic Solvents: The highest solubilities are observed in highly polar aprotic solvents like DMSO and DMF. These solvents are excellent hydrogen bond acceptors, allowing them to effectively solvate the carboxylic acid proton. Furthermore, their polarity and ability to induce dipoles can accommodate the entire molecule.

-

Polar Protic Solvents (Alcohols): The compound shows moderate to good solubility in alcohols like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.[8] The solubility trend among the alcohols (Ethanol > Isopropanol > Methanol) is likely influenced by a balance of polarity and the ability of the alkyl chains to interact with the aromatic rings of the solute.

-

Nonpolar Solvents: As expected, the solubility is very low in nonpolar solvents such as toluene and hexane. While the biphenyl core has some affinity for aromatic solvents like toluene through π-π stacking, this is not sufficient to overcome the unfavorable interactions with the polar carboxylic acid group. The lack of any polar interactions in hexane results in negligible solubility.

Logical Relationship Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. It is poorly soluble in aqueous and nonpolar hydrocarbon solvents but exhibits moderate to high solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. This detailed solubility profile is crucial for guiding formulation strategies, selecting appropriate solvent systems for chemical reactions and purifications, and for interpreting results from in vitro biological assays. The provided thermodynamic solubility determination protocol offers a robust and reliable method for obtaining high-quality solubility data, which is an indispensable component of successful drug development programs.

References

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

NIST. 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-

Krieger, J., et al. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available from: [Link]

-

PubChem. 3-(4-Formylphenyl)benzoic acid. Available from: [Link]

-

Crystal Growth & Design. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available from: [Link]

-

MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Available from: [Link]

-

MDPI. 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Available from: [Link]

-

ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Available from: [Link]

-

ResearchGate. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. nbinno.com [nbinno.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scispace.com [scispace.com]

- 6. evotec.com [evotec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Biological Activities of Trifluoromethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylbenzoic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the crucial role of the -CF3 moiety in modulating physicochemical properties to enhance therapeutic potential. This document will detail the anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of these derivatives, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and quantitative data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, intended to empower researchers in the rational design and development of next-generation therapeutics.

Introduction: The Strategic Fusion of -CF3 and the Benzoic Acid Scaffold

The benzoic acid framework is a classic "privileged scaffold" in drug discovery, appearing in numerous approved drugs and bioactive molecules.[1][2][3] Its synthetic tractability and ability to engage in key hydrogen bonding and ionic interactions make it an ideal starting point for chemical modification. The true innovation, however, lies in the deliberate introduction of the trifluoromethyl (-CF3) group.

Physicochemical Impact and Rationale for the -CF3 Group

The trifluoromethyl group is far more than a simple isostere for a methyl group. Its unique electronic properties fundamentally alter the parent molecule in ways that are highly advantageous for drug development.[4]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[5] This is a critical parameter for determining how a drug candidate will behave in a biological system. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, thereby enhancing bioavailability and target engagement.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[6] This inherent strength makes the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[6] This increased stability prolongs the half-life of a drug in the body, potentially leading to improved dosing regimens.

-

Modulation of Acidity (pKa): As a powerful electron-withdrawing group, the -CF3 moiety increases the acidity of the benzoic acid's carboxylic proton. This alteration can profoundly impact a molecule's binding affinity to target proteins by strengthening ionic interactions or hydrogen bonds.

-

Conformational Control: The steric bulk of the -CF3 group can influence the overall shape (conformation) of the molecule, which can lock it into a more bioactive orientation for interacting with a specific biological target.[4]

The combination of a trifluoromethyl group with the benzoic acid scaffold creates a powerful synergy, generating derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[6]

Anticancer Properties of Trifluoromethylbenzoic Acid Derivatives

A significant body of research has focused on the anticancer potential of trifluoromethylbenzoic acid derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a range of human cancer cell lines through various mechanisms of action.[6][7]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is often linked to their ability to interfere with critical cellular processes. For instance, certain tricyclic benzoic acid derivatives have been identified as potent inhibitors of the N6-methyladenosine (m6A) demethylase FTO, an enzyme overexpressed in acute myeloid leukemia (AML).[8] Inhibition of FTO leads to the upregulation of key tumor suppressor genes and downregulation of oncogenes like MYC, ultimately suppressing cancer cell proliferation.[8]

Structure-activity relationship (SAR) studies have provided crucial insights for optimizing anticancer potency. For example, in a series of isoxazole-based molecules, the inclusion of a 4-(trifluoromethyl) group consistently resulted in superior anticancer activity against MCF-7 (breast), 4T1 (breast), and PC-3 (prostate) cancer cell lines when compared to their non-trifluoromethylated analogues.[7] Similarly, studies on thiazolo[4,5-d]pyrimidine derivatives have shown that the presence of the trifluoromethyl group is a key contributor to their cytotoxic effects.[6]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the reported in vitro antiproliferative activity of selected trifluoromethyl-containing compounds against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | Melanoma (C32, A375) | High cytotoxicity at 50 µM | [6] |

| Thiazolo[4,5-d]pyrimidine | Compound 3a | Prostate (DU145) | Significant viability decrease at 100 µM | [6] |

| 4-(Trifluoromethyl)isoxazole | Compound 2g | Breast (MCF-7) | 19.72 ± 0.16 µM | [7] |

| 4-(Trifluoromethyl)isoxazole | Compound 2g | Prostate (PC-3) | 30.21 ± 0.22 µM | [7] |

| Tricyclic Benzoic Acid | Compound 13a | Leukemia (MOLM13) | Potent antiproliferative effect | [8] |

Visualizing a Key Anticancer Mechanism: FTO Inhibition

The following diagram illustrates the mechanism by which a trifluoromethylbenzoic acid derivative inhibits the FTO enzyme, leading to downstream anticancer effects in acute myeloid leukemia (AML).

Caption: FTO inhibition pathway by a trifluoromethylbenzoic acid derivative in AML.

Anti-inflammatory and Neuroprotective Activities

The biological reach of trifluoromethylbenzoic acid derivatives extends beyond oncology into inflammation and neuroprotection.

Anti-inflammatory Mechanism: COX Inhibition and Beyond

Several derivatives have demonstrated potent anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9] For instance, R- and S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R/S-HFBA) have shown superior anti-inflammatory and antiplatelet aggregation activities compared to their non-fluorinated counterparts.[9] Molecular docking studies revealed that the trifluoromethyl group enhances the binding affinity of these compounds for both COX-1 and COX-2.[9]

Beyond COX inhibition, some derivatives modulate inflammatory responses by suppressing the production of pro-inflammatory cytokines.[10] The main metabolite of Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), has been shown to suppress microglial activation and the expression of pro-inflammatory cytokines in the brain following ischemic injury.[11]

Neuroprotective Effects in Ischemic Injury

The anti-inflammatory properties of these derivatives are closely linked to their neuroprotective capabilities.[11] In models of ischemic stroke, HTB demonstrates multi-modal neuroprotective effects, including anti-inflammatory, anti-excitotoxicity, and anti-Zn²⁺-toxicity actions.[11] It effectively suppresses NMDA-induced neuronal cell death, a key event in ischemic brain damage.[11] More advanced derivatives, such as esters of HTB with pyruvate, have shown even more robust neuroprotective effects, reducing infarct volumes when administered hours after the ischemic event.[12] This highlights the potential of these compounds as therapeutics for acute neurological insults.[13][14]

Antimicrobial and Antiviral Potential

The versatility of the trifluoromethylbenzoic acid scaffold is further demonstrated by its activity against various pathogens.

-

Antibacterial Activity: Novel pyrazole derivatives incorporating a trifluoromethylphenyl group have shown high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] These compounds exhibit bactericidal effects, inhibit biofilm formation, and show a low tendency for resistance development.[15] The trifluoromethyl group was found to be crucial for retaining potency while reducing toxicity to human cells.[16]

-

Antifungal and Antiviral Activities: Pyrimidine derivatives containing a trifluoromethyl group have been synthesized and shown to possess significant antifungal and antiviral activities, in some cases exceeding the efficacy of commercial agents.[17] For example, compound 5u showed potent activity against the fungus Rhizoctonia solani, while compound 5m demonstrated excellent antiviral activity against Tobacco Mosaic Virus (TMV).[17]

Key Experimental Protocols for Drug Discovery

To facilitate further research and development, this section provides detailed, step-by-step protocols for the synthesis of a representative trifluoromethylbenzoic acid derivative and for a fundamental biological evaluation assay.

Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)benzoic Acid

This protocol describes a common synthetic route.

Rationale: This multi-step synthesis starts from a commercially available substituted toluene. The process involves chlorination to activate the methyl group, followed by fluorination to install the key -CF3 moiety, and finally, a hydrolysis step to yield the desired benzoic acid. This approach is scalable and utilizes well-established chemical transformations.[18][19]

Materials:

-

2-Chloro-5-methylaniline

-

Copper(I) cyanide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sulfur tetrafluoride (SF₄) or alternative fluorinating agent

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Diazotization: Dissolve 2-Chloro-5-methylaniline in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) cyanide in DMF. Slowly add the diazonium salt solution from Step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight. This step replaces the amino group with a nitrile.

-

Hydrolysis of Nitrile: Add a concentrated solution of NaOH to the reaction mixture and heat to reflux to hydrolyze the nitrile group to a carboxylic acid. Acidify with HCl to precipitate the 2-chloro-5-methylbenzoic acid. Filter and dry the product.

-

Trifluoromethylation: Caution: This step should be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions. React the 2-chloro-5-methylbenzoic acid with a suitable fluorinating agent like sulfur tetrafluoride under pressure to convert the methyl group to a trifluoromethyl group.

-

Final Amination (Illustrative): The chloro-substituent can be replaced by an amino group through various methods, such as a Buchwald-Hartwig amination, to yield the final product.

-

Purification: Purify the final product by recrystallization or column chromatography. Characterize using NMR and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell viability.[20] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 490-570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylbenzoic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[21]

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20-28 µL of the MTT stock solution to each well.[21][22]

-

Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21][22]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21][22] Mix gently on an orbital shaker for 15 minutes.[21]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a test wavelength of 492 nm or 570 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the MTT Assay Workflow

The following diagram provides a clear, step-by-step visualization of the MTT assay protocol.

Caption: A standardized workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

Trifluoromethylbenzoic acid derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of the -CF3 group consistently enhances key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[5][6] The demonstrated efficacy of these derivatives in anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications underscores their significant therapeutic potential.

Future research should focus on the continued rational design of novel derivatives with improved selectivity and potency. Elucidating detailed mechanisms of action through advanced techniques like proteomics and transcriptomics will be crucial for identifying novel biological targets and understanding off-target effects. Furthermore, optimizing pharmacokinetic and safety profiles through preclinical in vivo studies will be essential to translate these promising laboratory findings into clinically successful therapeutics. The trifluoromethylbenzoic acid scaffold is poised to remain a highly fruitful area for drug discovery and development for years to come.

References

-

Gorniak, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. 3-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

Kato, M., et al. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. PubMed. Available at: [Link]

-

Kim, H. N., et al. (2017). Neuroprotective Effect of Triflusal and Its Main Metabolite, 2-hydroxy-4-trifluoromethylbenzoic Acid (HTB), in the Postischemic Brain. PubMed. Available at: [Link]

-

Huang, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed. Available at: [Link]

-

Pokhodylo, N. T., et al. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Google Patents.

-

Kamal, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

J. C. F. F. Carvalho, et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Hranjec, M., et al. (n.d.). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. Available at: [Link]

-

Shrestha, R., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

ResearchGate. (n.d.). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. ResearchGate. Available at: [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

-